An In-Depth Technical Guide to the Mechanism of Action of YKL-01-116, a Covalent CDK7 Inhibitor Executive Summary YKL-01-116 is a first-generation, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). D...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanism of Action of YKL-01-116, a Covalent CDK7 Inhibitor
Executive Summary
YKL-01-116 is a first-generation, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Developed as a chemical probe, it serves as a critical tool for elucidating the dual roles of CDK7 in cell cycle regulation and transcriptional control. Its mechanism relies on the irreversible covalent modification of Cysteine 312 within the ATP-binding site of CDK7. While demonstrating high biochemical potency for its primary target, YKL-01-116 exhibits only moderate anti-proliferative effects in cellular assays and possesses significant off-target activity against other kinases, most notably CHK2. This guide provides a comprehensive technical overview of YKL-01-116, detailing its molecular mechanism, biochemical profile, methods for target validation, and its role as a precursor to more optimized CDK7 inhibitors.
Part 1: The Target - CDK7's Dual Functionality in Cellular Homeostasis
To appreciate the mechanism of YKL-01-116, it is essential to understand the multifaceted role of its target, CDK7. Unlike other CDKs that have more narrowly defined roles, CDK7 is a central node in two fundamental cellular processes:
1.1. Cell Cycle Progression via CAK Activity: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1. The primary function of the CAK complex is to phosphorylate and thereby activate other key cell cycle CDKs, such as CDK1 and CDK2.[1] This activation is a prerequisite for cells to transition through the G1/S and G2/M checkpoints of the cell cycle.
1.2. Transcriptional Regulation via TFIIH: CDK7 is also a core component of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1] Inhibition of this function can lead to a global decrease in transcription, disproportionately affecting genes with short-lived mRNA and protein products, including many key oncoproteins and anti-apoptotic factors.[2]
The dual involvement of CDK7 in both cell division and gene expression makes it a compelling therapeutic target in oncology.
Part 2: Core Mechanism of Action: Irreversible Covalent Inhibition
YKL-01-116 was engineered as an irreversible inhibitor, a strategy designed to achieve high potency and prolonged target engagement.
2.1. Chemical Development: YKL-01-116 was developed through a hybridization strategy. It combines the pyrrolopyrazole core of the PAK4 inhibitor, PF-3758309, with the reactive acrylamide "warhead" found in the pioneering covalent CDK7 inhibitor, THZ1.[1] This design was intended to create a more selective inhibitor. While YKL-01-116 showed good selectivity for CDK7, it had only moderate potency and minimal anti-proliferative effects, leading to its further optimization into the more potent compound YKL-5-124.[1]
2.2. Molecular Interaction: The defining feature of YKL-01-116's mechanism is its covalent bond formation with a specific cysteine residue, Cys312, located in the ATP-binding pocket of CDK7.[1][3] The acrylamide moiety of YKL-01-116 acts as a Michael acceptor, forming a permanent thioether bond with the nucleophilic thiol group of Cys312. This irreversible binding physically blocks the ATP-binding site, preventing CDK7 from carrying out its phosphorylation functions.
Caption: Covalent inhibition of CDK7 by YKL-01-116.
Part 3: Biochemical Profile and Cellular Target Validation
A thorough understanding of a chemical probe requires rigorous biochemical and cellular characterization to define its potency, selectivity, and on-target effects.
3.1. In Vitro Potency and Selectivity
YKL-01-116 displays high potency against CDK7 in biochemical assays but also inhibits several other kinases with similar efficacy, which is a critical consideration for interpreting experimental data.[3][4]
The potent inhibition of off-targets like CHK2, a key DNA damage response kinase, may confound the interpretation of cellular phenotypes and must be accounted for in experimental design.[4]
3.2. Cellular Target Engagement and Validation
Confirming that a compound engages its intended target within the complex environment of a living cell is a cornerstone of chemical probe validation.
Intracellular Target Engagement: YKL-01-116 has been shown to dose-dependently engage CDK7 in various cancer cell lines, including HCT116 and Jurkat cells.[3]
Genetic Validation of Covalent Mechanism: The most definitive evidence for YKL-01-116's on-target mechanism comes from a "rescue" experiment using site-directed mutagenesis.[3] Cells engineered to overexpress a CDK7 mutant where the target cysteine is replaced with a non-nucleophilic serine (C312S) were approximately 6-fold less sensitive to YKL-01-116.[3] This demonstrates that the covalent interaction at Cys312 is obligatory for the compound's primary cellular activity.
Part 4: Downstream Signaling Consequences
By inhibiting CDK7, YKL-01-116 simultaneously disrupts the cell cycle and transcription, leading to potent anti-proliferative and pro-apoptotic effects.
Caption: Dual signaling pathways disrupted by YKL-01-116's inhibition of CDK7.
Part 5: Key Experimental Methodologies
The following protocols represent core methodologies for characterizing and validating covalent CDK7 inhibitors like YKL-01-116.
5.1. Protocol: In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on purified enzyme activity.
Reagents & Materials: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide (e.g., a fragment of CDK2), ³²P-labeled ATP, YKL-01-116, kinase reaction buffer, phosphocellulose paper, scintillation counter.
Compound Preparation: Prepare a serial dilution of YKL-01-116 in DMSO, followed by a final dilution in kinase reaction buffer.
Reaction Setup: In a 96-well plate, combine the CDK7 enzyme complex and the substrate peptide in kinase reaction buffer.
Initiation: Add the serially diluted YKL-01-116 or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
Kinase Reaction: Start the reaction by adding ³²P-ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ³²P-ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.
Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
5.2. Protocol: C312S Mutant Rescue Experiment
This cellular experiment validates that the compound's effect is dependent on the target cysteine.
The Kinetics of Covalent Inhibition: A Technical Guide to Characterizing YKL-01-116, a Selective CDK7 Inhibitor
Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery Covalent inhibitors, once relegated to the sidelines of drug development due to concerns about off-target reactivity, are experiencing a renaissance.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery
Covalent inhibitors, once relegated to the sidelines of drug development due to concerns about off-target reactivity, are experiencing a renaissance.[1] Their ability to form a stable bond with their target protein offers distinct advantages, including prolonged duration of action and high potency.[1] This guide provides an in-depth technical overview of the kinetic analysis of covalent inhibitors, using the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, YKL-01-116, as a central case study.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement the core methodologies for characterizing this important class of molecules.
YKL-01-116 is a potent and selective covalent inhibitor of CDK7, a key regulator of the cell cycle and transcription.[2][4] By forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK7, YKL-01-116 effectively and irreversibly neutralizes the enzyme's activity.[3] Understanding the precise kinetics of this interaction is paramount for optimizing its therapeutic potential and ensuring its safety profile.
The Dual Roles of CDK7: A Critical Target in Oncology
CDK7 plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[4][5] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[5][6] Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell through the various phases of the cell cycle.[2][7] This dual functionality places CDK7 at a critical nexus of cell growth and proliferation, making it an attractive target for anti-cancer therapies.[8]
Figure 1. The dual roles of CDK7 in transcription and cell cycle control.
Understanding the Kinetics of Covalent Inhibition: Beyond IC₅₀
For reversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. However, for covalent inhibitors, which exhibit time-dependent inhibition, IC₅₀ values can be misleading as they vary with pre-incubation time.[9] A more informative and accurate characterization of covalent inhibitors involves the determination of two key kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[1][10]
The interaction of a covalent inhibitor with its target enzyme is typically a two-step process:
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is characterized by the dissociation constant, K_I.
Irreversible Covalent Bond Formation: The E·I complex then undergoes an irreversible chemical reaction to form a stable, covalently modified enzyme (E-I). This step is characterized by the first-order rate constant, k_inact.
The ratio of k_inact/K_I represents the second-order rate constant for covalent modification and is a critical metric for comparing the efficiency of different covalent inhibitors.[1][11]
Figure 2. The two-step mechanism of covalent inhibition.
Experimental Workflow for Characterizing YKL-01-116
A robust characterization of the covalent inhibition kinetics of YKL-01-116 involves a multi-pronged approach combining enzymatic assays and mass spectrometry.
Figure 3. Experimental workflow for characterizing a covalent inhibitor.
Part 1: Determination of k_inact and K_I via In Vitro Kinase Assay
The kinetic parameters k_inact and K_I are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor. A continuous or discontinuous fluorescence-based kinase assay is a common method for this purpose.[12]
Experimental Protocol: In Vitro CDK7 Kinase Assay
Reagents and Buffers:
Recombinant human CDK7/Cyclin H/MAT1 complex (purified).
Fluorescent peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II with a fluorescent tag).[13]
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14]
ATP solution (in Kinase Assay Buffer).
YKL-01-116 stock solution (in DMSO).
Stop Solution (e.g., EDTA solution).
Assay Procedure:
Prepare a dilution series of YKL-01-116 in Kinase Assay Buffer.
In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme and the fluorescent peptide substrate to each well.
Add the diluted YKL-01-116 or vehicle control (DMSO) to the respective wells.
Initiate the kinase reaction by adding a saturating concentration of ATP.
Monitor the increase in fluorescence over time using a plate reader. For a continuous assay, readings are taken at regular intervals. For a discontinuous assay, the reaction is stopped at different time points by adding the Stop Solution, and the final fluorescence is measured.
Data Analysis
Determination of the Observed Rate of Inactivation (k_obs):
For each concentration of YKL-01-116, plot the enzyme activity (rate of fluorescence change) as a function of time.
Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).[15]
Calculation of k_inact and K_I:
Plot the calculated k_obs values against the corresponding concentrations of YKL-01-116.
Fit the data to the following hyperbolic equation using non-linear regression analysis:[3][16]
k_obs = k_inact * [I] / (K_I + [I])
where:
k_obs is the observed rate of inactivation
k_inact is the maximal rate of inactivation
K_I is the inhibitor concentration at half-maximal inactivation rate
[I] is the concentration of the inhibitor
Parameter
Description
k_inact
The maximal rate of covalent bond formation at saturating inhibitor concentrations.
K_I
The inhibitor concentration required to achieve half of the maximal inactivation rate. Reflects the initial non-covalent binding affinity.
k_inact/K_I
The second-order rate constant, representing the efficiency of covalent modification.
Table 1. Key kinetic parameters for covalent inhibitors.
Part 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry is an indispensable tool for unequivocally confirming the covalent modification of the target protein and identifying the specific amino acid residue that has been modified.[7][17]
Experimental Protocol: Intact Protein Mass Spectrometry
Sample Preparation:
Incubate the purified CDK7/Cyclin H/MAT1 complex with an excess of YKL-01-116 to ensure complete modification. A control sample with DMSO is prepared in parallel.
Remove excess, unbound inhibitor using a desalting column or buffer exchange.[18][19]
The final protein sample should be in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate) suitable for mass spectrometry.
Mass Spectrometry Analysis:
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Acquire the mass spectrum of both the unmodified (control) and the YKL-01-116-treated CDK7 complex.
Data Analysis
Compare the mass spectra of the treated and untreated samples. A mass shift in the treated sample corresponding to the molecular weight of YKL-01-116 confirms the formation of a covalent adduct.
Experimental Protocol: Peptide Mapping by LC-MS/MS
Sample Preparation:
The covalently modified CDK7 complex is denatured, reduced, and alkylated.
The protein is then digested into smaller peptides using a specific protease, such as trypsin.[5]
LC-MS/MS Analysis:
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
The mass spectrometer isolates and fragments the peptides, generating fragmentation spectra.
Data Analysis
The fragmentation spectra are searched against a protein database containing the sequence of CDK7.
Software algorithms are used to identify peptides that have a mass shift corresponding to the addition of YKL-01-116.[1]
The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.
Conclusion: A Comprehensive Approach to Covalent Inhibitor Characterization
The detailed kinetic and structural characterization of covalent inhibitors like YKL-01-116 is a critical component of modern drug discovery. By moving beyond simple IC₅₀ measurements and embracing a comprehensive approach that includes the determination of k_inact and K_I, as well as mass spectrometric confirmation of the covalent adduct, researchers can gain a deeper understanding of the inhibitor's mechanism of action. This knowledge is essential for the rational design of more potent, selective, and safer covalent therapeutics targeting critical disease drivers like CDK7.
References
A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1. (n.d.). PMC. Retrieved from [Link]
Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. (2010, September 29). MDPI. Retrieved from [Link]
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. Retrieved from [Link]
Cyclin-dependent kinase 7. (n.d.). Wikipedia. Retrieved from [Link]
Large-scale identification and quantification of covalent modifications in therapeutic proteins. (2009, October 15). PubMed. Retrieved from [Link]
Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (n.d.). Evotec. Retrieved from [Link]
Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). University of Nebraska - Lincoln. Retrieved from [Link]
TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II. (n.d.). PMC. Retrieved from [Link]
Analysis of RNA Pol II CTD phosphorylation in CDK9 analog-sensitive cells. (2021, June 17). Uppsala University. Retrieved from [Link]
Identification of Protein Modifications. (n.d.). QB3 Berkeley. Retrieved from [Link]
Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells. (2007, March 23). PubMed. Retrieved from [Link]
A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1. (2025, April 16). Daily Bio. Retrieved from [Link]
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. Retrieved from [Link]
kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved from [Link]
Structural basis for CDK7 activation by MAT1 and Cyclin H. (2020, October 14). PNAS. Retrieved from [Link]
How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019, December 25). ResearchGate. Retrieved from [Link]
The RNA polymerase II CTD coordinates transcription and RNA processing. (n.d.). Genes & Development. Retrieved from [Link]
K i Determination using all datapoint non-linear regression. (n.d.). ResearchGate. Retrieved from [Link]
Proposed model of CDK7 function in transcription Top. (n.d.). ResearchGate. Retrieved from [Link]
Cross-talk Among RNA Polymerase II Kinases Modulates C-terminal Domain Phosphorylation. (n.d.). PMC. Retrieved from [Link]
Reciprocal Activation by Cyclin-Dependent Kinases 2 and 7 Is Directed by Substrate Specificity Determinants outside the T Loop. (n.d.). PMC. Retrieved from [Link]
Secrets of a double agent: CDK7 in cell-cycle control and transcription. (2005, November 15). Journal of Cell Science. Retrieved from [Link]
Intact Protein. (n.d.). University of California Irvine. Retrieved from [Link]
Data Sheet - CDK7 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. (2019, June 27). Nature Methods. Retrieved from [Link]
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015, February 5). BioKin, Ltd. Retrieved from [Link]
Data | Kinetics Calculations. (2022, February 5). D2D CURE. Retrieved from [Link]
Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhib. (n.d.). ChemRxiv. Retrieved from [Link]
In vitro assembly of a functional human CDK7-cyclin H complex requires MAT1, a novel 36 kDa RING finger protein. (n.d.). PMC. Retrieved from [Link]
Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. (n.d.). Imperial College London. Retrieved from [Link]
Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. (2017, January 15). Journal of Proteome Research. Retrieved from [Link]
Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC. Retrieved from [Link]
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025, March 20). RSC Publishing. Retrieved from [Link]
Cdk-activating kinase complex is a component of human transcription factor TFIIH. (n.d.). Nature. Retrieved from [Link]
Analyzing Kinetic Binding Data. (2021, April 1). Assay Guidance Manual. Retrieved from [Link]
Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (2013, April 15). Molecular Biology of the Cell (MBoC). Retrieved from [Link]
Technical Deep Dive: In Vitro Characterization of YKL-01-116
Executive Summary & Mechanistic Context YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent Kinase 7 (CDK7) . Unlike the prototype covalent inhibitor THZ1 , which exhibits "pan-t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Context
YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent Kinase 7 (CDK7) . Unlike the prototype covalent inhibitor THZ1 , which exhibits "pan-transcriptional" CDK inhibition (targeting CDK7, CDK12, and CDK13), YKL-01-116 was developed to deconvolute the specific biology of CDK7 from its transcriptional cohorts.
For the drug development professional, YKL-01-116 represents a critical tool for Target Validation . It exploits a unique structural vulnerability: a cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7. This allows for high selectivity against the broader kinome, as few kinases possess a spatially equivalent reactive cysteine.
The Structural Logic: "Remote" Covalent Targeting
Most kinase inhibitors rely on ATP-competitive binding, often leading to off-target effects due to the high conservation of the ATP pocket. YKL-01-116 utilizes a hybrid mechanism:
Recognition: The aminopyrazole core binds reversibly to the ATP pocket, orienting the molecule.
Reaction: An electrophilic acrylamide "warhead" is positioned in proximity to Cys312 .
Irreversibility: A Michael addition reaction occurs, forming a covalent thioether bond. This leads to time-dependent inhibition and infinite residence time, meaning enzyme activity is silenced until new protein is synthesized.
In Vitro Activity Profile
The following data synthesizes biochemical profiling and selectivity assessments.
Requires time-dependent assay for accurate Ki calculation
Selectivity (Kinome)
High
Minimal off-targets at 1 µM (KiNativ profiling)
Key Off-Targets
CDK2 (1.1 µM), CDK9 (>1 µM)
>100-fold window against cell-cycle CDKs
Comparison vs. THZ1
Improved Selectivity
THZ1 inhibits CDK12/13; YKL-01-116 spares them
Mechanistic Diagram: CDK7 Inhibition Pathway
The following diagram illustrates the downstream consequences of YKL-01-116 engagement, specifically differentiating it from broad-spectrum transcriptional CDK inhibitors.
To ensure data integrity (E-E-A-T), the following protocols are designed with internal validation steps (negative controls and washout phases) to confirm the covalent mechanism.
Protocol A: Biochemical "Jump-Dilution" Assay
Purpose: To distinguish between reversible and irreversible (covalent) inhibition. A reversible inhibitor will regain activity upon dilution; YKL-01-116 will not.
Reagents:
Recombinant CDK7/Cyclin H/MAT1 complex.
Peptide Substrate (e.g., Biotin-Ahx-YSPTSPS).
Radiolabeled ATP ([γ-33P]-ATP).
Workflow:
Incubation: Incubate CDK7 (100 nM) with YKL-01-116 (at 10x IC50, e.g., 100 nM) for 60 minutes.
Control A: DMSO only.
Control B: Reversible CDK inhibitor (e.g., Staurosporine or a non-covalent analog).
Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into reaction buffer containing ATP and substrate. Final compound concentration is now 1 nM (well below IC50).
Reaction: Allow kinase reaction to proceed for 30 minutes.
Measurement: Capture substrate and measure 33P incorporation.
Interpretation:
If activity recovers to near Control A levels: Reversible .
If activity remains inhibited (near 0%): Irreversible (Covalent) .
Purpose: To verify that YKL-01-116 engages CDK7 inside the cell and to assess occupancy.
Workflow Diagram:
Figure 2: Competition Pull-Down Assay. Pre-treatment with YKL-01-116 prevents the biotinylated probe (Bio-THZ1) from binding CDK7, resulting in the disappearance of the CDK7 band in the pull-down fraction.
Step-by-Step:
Treatment: Treat cells with increasing concentrations of YKL-01-116 (0, 10, 100, 1000 nM) for 4 hours.
Lysis: Lyse cells in mild detergent buffer (1% Triton X-100) with protease inhibitors. Do not denature yet.
Probe Labeling: Add Bio-THZ1 (1 µM) to the lysate. Incubate for 1 hour at 4°C.
Note: Bio-THZ1 binds to any CDK7 not already covalently modified by YKL-01-116.
Capture: Add Streptavidin-agarose beads. Rotate for 1 hour.
Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS-PAGE sample buffer.
Detection: Perform Western Blot probing for CDK7.
Result: A dose-dependent decrease in CDK7 signal indicates successful target engagement.
Critical Considerations for Researchers
When utilizing YKL-01-116, consider these field-proven insights to avoid common pitfalls:
Potency vs. Selectivity Trade-off: While YKL-01-116 is highly selective, it is less potent in cellular proliferation assays compared to YKL-5-124.[2] If your endpoint is phenotypic (e.g., apoptosis), ensure you are using sufficient concentrations (1-5 µM) or consider using YKL-5-124 for phenotypic screening while using YKL-01-116 for mechanistic validation.
Washout Ineffectiveness: Because the inhibition is covalent, simple washout of the drug will not restore CDK7 activity. Activity only returns upon de novo synthesis of the enzyme. This makes YKL-01-116 excellent for "pulse-chase" style experiments to determine CDK7 turnover rates.
The "Cysteine Control": To rigorously prove that an observed effect is due to CDK7 inhibition, use a cell line expressing a CDK7-C312S mutant. This mutant cannot be covalently modified by YKL-01-116. If the drug still causes a phenotype in C312S cells, the effect is off-target.
References
Chemical Probes Portal. (2024).[1] YKL-01-116 Probe Characterization. Available at: [Link]
Kalan, S., et al. (2017). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[2] Cell Reports, 21(2), 467-481. (Note: This paper describes the YKL series optimization leading to YKL-5-124, characterizing precursors like YKL-01-116). Available at: [Link][3]
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[4] Nature, 511, 616–620. (Describes the foundational THZ1 probe and the Cys312 targeting strategy). Available at: [Link]
Olson, C.M., et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[2] Cell Chemical Biology. (Further characterization of the YKL series). Available at: [Link]
Application Note: Mechanistic Characterization of CDK7 Inhibition using YKL-01-116
Topic: YKL-01-116 Protocol for In Vitro Kinase Assay Content Type: Application Note & Detailed Protocol Abstract YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: YKL-01-116 Protocol for In Vitro Kinase Assay
Content Type: Application Note & Detailed Protocol
Abstract
YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike first-generation inhibitors (e.g., THZ1) which exhibit off-target activity against CDK12 and CDK13, YKL-01-116 demonstrates superior selectivity for CDK7 by targeting a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket. This guide outlines the optimized protocol for utilizing YKL-01-116 in in vitro kinase assays, emphasizing the critical pre-incubation steps required to accurately quantify covalent engagement and time-dependent inhibition kinetics.
Compound Profile & Mechanism
Compound Name: YKL-01-116 (also referred to as YKL-1-116)
Target: CDK7 (in complex with Cyclin H and MAT1)
Mechanism of Action: ATP-competitive binding followed by irreversible covalent modification of Cys312 .
Chemical Class: Pyrazolopyrimidine-based acrylamide.
Selectivity: >100-fold selective for CDK7 over CDK12/13.
Structural Logic
YKL-01-116 contains an electrophilic acrylamide "warhead" positioned to react specifically with Cys312. This residue is unique to CDK7 among the CDKs (CDK12/13 lack this specific cysteine geometry), which underpins the compound's high selectivity.
Figure 1: Kinetic mechanism of YKL-01-116. The inhibitor first binds reversibly (Ki) before forming a permanent covalent bond (k_inact) with Cysteine 312.
Experimental Design Strategy
The "Pre-Incubation" Imperative
Because YKL-01-116 is a covalent inhibitor, its apparent potency (IC₅₀) is dependent on the duration of exposure to the enzyme before the reaction is initiated with ATP.
Standard Assay: Co-incubation of Enzyme, Inhibitor, and ATP. (May underestimate potency).
Covalent Protocol (Recommended): Incubate Enzyme + Inhibitor for 30–60 minutes before adding ATP/Substrate. This allows the covalent bond to form, reflecting the true "target occupancy."
Buffer Considerations (The DTT Factor)
Standard kinase buffers contain DTT (Dithiothreitol) to maintain enzyme stability. However, high concentrations of DTT can act as a "sink" for acrylamide warheads, quenching the inhibitor before it binds the enzyme.
Recommendation: Use ≤ 1 mM DTT . At this concentration, the specific proximity-driven reaction between YKL-01-116 and Cys312 is significantly faster than the non-specific reaction with free DTT. Alternatively, use TCEP (Tris(2-carboxyethyl)phosphine) which is less reactive toward acrylamides.
Substrate Solution: Dilute peptide substrate to 200 µM in 1X Kinase Buffer.
Enzyme Solution: Dilute CDK7 complex to 2–5 nM in 1X Kinase Buffer.
Inhibitor Dilution: Prepare 3-fold serial dilutions of YKL-01-116 in DMSO (1000x), then dilute 1:25 into Kinase Buffer to make a 40x working stock (4% DMSO).
Add 20 µL of Enzyme Solution (2–5 nM final) to wells of a polypropylene plate.
Add 5 µL of 40x YKL-01-116 working stock.
Incubate for 60 minutes at Room Temperature (22–25°C).
Note: This step drives the covalent bond formation (E + I → E-I).
Step 2: Reaction Initiation
Prepare an ATP/Substrate Master Mix:
ATP (at K_m, typically 10–50 µM cold ATP).
[γ-³³P]ATP (0.5 µCi per well).
Substrate peptide (20 µM final).
Add 25 µL of Master Mix to the pre-incubated enzyme plate.
Final Volume: 50 µL. Final DMSO: 0.1%.
Step 3: Reaction & Termination
Incubate for 30–45 minutes at Room Temperature.
Note: Ensure the reaction remains linear (consume <10% of ATP).
Stop reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper squares.
Step 4: Washing & Detection
Immerse P81 papers in 0.75% Phosphoric Acid . Wash 3 times (10 mins each) with gentle agitation.
Wash once with Acetone (5 mins) to dry.
Transfer to scintillation vials, add cocktail, and read on a scintillation counter.
Figure 2: Optimized workflow for YKL-01-116 radiometric kinase assay.
Data Analysis & Interpretation
IC₅₀ Calculation
Plot the fractional activity (CPM_sample / CPM_DMSO_control) against the log of YKL-01-116 concentration. Fit the data using a non-linear regression (4-parameter logistic equation):
Assessing Covalency (Time-Shift Assay)
To validate the covalent mechanism, perform the IC₅₀ assay with two different pre-incubation times:
T=0 min pre-incubation: Add ATP immediately after inhibitor.
T=60 min pre-incubation: Standard protocol.
Result: You should observe a significant left-shift (lower IC₅₀) in the 60-minute curve compared to the T=0 curve. This "IC₅₀ shift" confirms irreversible binding.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background
Non-specific binding of ATP to P81
Ensure P81 paper is washed thoroughly; use high-grade ATP.
No Inhibition
DTT Quenching
Check DTT age and concentration. Try TCEP or reduce DTT to 0.5 mM.
Low Signal
Inactive Enzyme
CDK7 is labile. Avoid freeze-thaw cycles.[4] Store at -80°C.
Poor Replicates
Pipetting Error / DMSO
Pre-mix inhibitor with buffer to avoid "DMSO shock" to the enzyme.
References
Olson, C. M., et al. (2017). "Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors." Cell Reports, 21(2), 467-481.
Primary characterization of YKL-01-116 structure, potency, and selectivity.
Chemical Probes Portal. "YKL-01-116 Probe Characterization."
Verified potency data (7.6 nM)
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511, 616–620.
Foundational methodology for THZ1/YKL series covalent kinase assays.
YKL-01-116: A Guide to Solubility and Stock Solution Preparation for a Covalent CDK7 Inhibitor
Introduction: The Significance of YKL-01-116 in Modern Drug Discovery YKL-01-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) com...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of YKL-01-116 in Modern Drug Discovery
YKL-01-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The covalent nature of YKL-01-116's interaction with its target offers the potential for prolonged and robust inhibition, a desirable characteristic in drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics of YKL-01-116 and detailed protocols for the preparation of stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of YKL-01-116 is essential for its effective use in experimental settings.
Property
Value
Source
Chemical Formula
C₃₄H₃₈N₈O₃
MedKoo Biosciences
Molecular Weight
606.73 g/mol
MedKoo Biosciences
Appearance
Solid powder (visual inspection)
General knowledge
Storage (Solid)
-20°C for long-term storage
General lab practice
Solubility Profile of YKL-01-116
The solubility of a compound is a critical determinant of its utility in biological assays. Based on data from structurally similar compounds and general knowledge of small molecule inhibitors, the following represents the expected solubility profile of YKL-01-116.
Solvent
Solubility
Remarks
Dimethyl Sulfoxide (DMSO)
High
Recommended for preparing high-concentration stock solutions.
Ethanol
High
A viable alternative to DMSO for certain applications.
Water
Low / Insoluble
Not recommended for primary stock solution preparation.
Note on Solvent Selection: The choice of solvent is paramount and can significantly impact experimental outcomes. DMSO is a common choice for dissolving hydrophobic small molecules for in vitro studies due to its high solubilizing capacity. However, it is important to be mindful of potential solvent-induced effects on cells. Studies have shown that DMSO concentrations should be kept low in final assay conditions, typically below 0.5% (v/v), to minimize cytotoxicity[1][2]. Ethanol can be an alternative, but its volatility and potential effects on protein structure should be considered.
Safety and Handling Precautions
As a bioactive small molecule, YKL-01-116 should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for YKL-01-116 is not publicly available, the following general safety precautions for handling chemical compounds should be strictly followed:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
Avoid Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Waste Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Given that YKL-01-116 is a covalent inhibitor, it is designed to be reactive.[3][4][5][6][7] Therefore, extra caution should be taken to avoid unintended reactions.
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of YKL-01-116 in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.
Materials:
YKL-01-116 solid powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes (e.g., 1.5 mL)
Calibrated analytical balance
Calibrated micropipettes and sterile tips
Workflow for Stock Solution Preparation:
Caption: Workflow for YKL-01-116 stock solution preparation.
Step-by-Step Procedure:
Equilibrate YKL-01-116: Before opening, allow the vial of YKL-01-116 to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
Weigh the Compound: Carefully weigh the desired amount of YKL-01-116 using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 6.067 mg of the compound.
Calculation: Molecular Weight (606.73 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.006067 g = 6.067 mg
Transfer to Tube: Transfer the weighed powder to a sterile microcentrifuge tube.
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
Dissolve the Compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can degrade some compounds.
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term storage. Protect the stock solution from light. For other covalent CDK7 inhibitors, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[8]
Best Practices for Working with YKL-01-116 Stock Solutions
Fresh Dilutions: Prepare fresh dilutions of the stock solution in your assay buffer or cell culture medium immediately before use.
Avoid Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can degrade the compound. Use single-use aliquots whenever possible.
Solvent Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental samples) in your experiments to account for any effects of the solvent.
Covalent Nature Considerations: Due to its covalent mechanism, pre-incubation of YKL-01-116 with the target protein in biochemical assays may be necessary to allow for covalent bond formation.[9] The duration of this pre-incubation should be optimized for your specific experimental setup.
Conclusion
Proper handling and preparation of stock solutions of YKL-01-116 are fundamental to obtaining reliable and reproducible data. By understanding its solubility profile and following the detailed protocols and best practices outlined in this application note, researchers can confidently utilize this potent covalent CDK7 inhibitor in their drug discovery and development efforts.
References
DergiPark. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]
Brieflands. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
NIH. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. Retrieved from [Link]
Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chemical Biology, 26(6), 844-854.e9.
MDPI. (2023). Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. Molecules, 28(15), 5824.
PNAS. (2006). Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides. Proceedings of the National Academy of Sciences, 103(12), 4472-4477.
Ho Chi Minh City University of Science. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. VNU-HCM Journal of Science and Technology Development, 20(K8), 49-56.
Application Note: Combinatorial Strategies for the Covalent CDK7 Inhibitor YKL-01-116
Topic: Using YKL-01-116 in combination with other drugs Content Type: Application Note & Protocol Guide Audience: Researchers in Oncology, Transcriptional Regulation, and Chemical Biology. Executive Summary & Molecule Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using YKL-01-116 in combination with other drugs
Content Type: Application Note & Protocol Guide
Audience: Researchers in Oncology, Transcriptional Regulation, and Chemical Biology.
Executive Summary & Molecule Profile
YKL-01-116 is a potent, cell-permeable, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike reversible inhibitors, YKL-01-116 targets a unique cysteine residue (C312) located outside the canonical kinase domain, allowing for high selectivity and prolonged target engagement.
CRITICAL DISTINCTION:
Do not confuse YKL-01-116 (CDK7 Inhibitor) with YKL-05-099 (SIK Inhibitor). While both were developed by the Gray Lab, their targets and biological effects are distinct. This guide focuses exclusively on the transcriptional kinase inhibitor YKL-01-116.
Mechanistic Profile
Primary Target: CDK7 (component of TFIIH and CAK).
Mechanism of Action: Covalent modification of Cys312.
Downstream Effects:
Inhibition of RNA Polymerase II (Pol II) CTD phosphorylation (specifically Ser5 and Ser7).
Disproportionate downregulation of super-enhancer-driven oncogenes (e.g., MYC, SOX2).
Rapid depletion of short-half-life anti-apoptotic proteins (e.g., MCL-1).
Mechanistic Rationale for Combination Strategies
The therapeutic utility of YKL-01-116 lies in "Transcriptional Synthetic Lethality." Monotherapy often leads to cytostasis; however, combining YKL-01-116 with agents that target the specific vulnerabilities created by transcriptional suppression can induce robust apoptosis.
The "MCL-1 Fall" Strategy (Combination with BCL-2 Inhibitors)
Tumor cells often survive by overexpressing anti-apoptotic BCL-2 family proteins.
YKL-01-116 Action: CDK7 inhibition blocks global transcription. Proteins with short half-lives (like MCL-1) degrade rapidly and are not replenished.
Vulnerability: The loss of MCL-1 leaves the cell solely dependent on BCL-2 or BCL-xL for survival.
Combination: Adding a BCL-2 inhibitor (e.g., Venetoclax/ABT-199 ) removes the final survival buffer, triggering massive apoptosis.
Pathway Visualization
Figure 1: Mechanism of Synergistic Lethality. YKL-01-116 depletes MCL-1, sensitizing cells to BCL-2 inhibition by Venetoclax.
Do not rely on visual inspection. Calculate the Combination Index (CI) or Bliss Independence Score .
Metric
Calculation
Interpretation
Bliss Score
If Observed Inhibition > , the combination is Synergistic .
MCL-1 Levels
Western Blot Densitometry
>50% reduction in MCL-1 is required to sensitize to Venetoclax.
Pol II pSer5
Western Blot Densitometry
Loss of pSer5 confirms CDK7 inhibition. If pSer5 is unchanged, YKL-01-116 is inactive (check storage/handling).
Expected Results Table
Treatment Condition
Pol II pSer5
MCL-1 Protein
Cell Viability (72h)
Apoptosis (Caspase)
Vehicle (DMSO)
High (Baseline)
High
100%
Low
YKL-01-116 (100 nM)
Low
Low
~70% (Cytostasis)
Low/Moderate
Venetoclax (100 nM)
High
High
~80% (Resistant)
Low
Combination
Low
Low
<20% (Synergy)
Very High
Troubleshooting & Critical Parameters
Compound Stability: YKL-01-116 contains an acrylamide "warhead" (covalent binder). Avoid repeated freeze-thaw cycles. Aliquot into single-use vials stored at -80°C.
Washout Experiments: Because YKL-01-116 is covalent, its effects are irreversible until new protein is synthesized. You can treat cells for 6 hours, wash the drug out, and still observe effects 24 hours later. This is a powerful control to prove covalent engagement.
Cell Density: Transcriptional inhibitors are less effective in over-confluent cultures due to naturally reduced proliferation rates. Ensure cells are in log-phase growth during treatment.
References
Kalan, S., et al. (2017). "A Covalent CDK7 Inhibitor Targets RNA Polymerase II Phosphorylation and induces Transcriptional Amplification." Cell Reports.
Core Reference: Defines the synthesis, selectivity, and mechanism of YKL-01-116.
Kwong, L. N., et al. (2016). "Targeted therapy for melanoma: rational combinatorial approaches." Oncogene. [1]
Context: Discusses the rationale of combining transcriptional inhibitors with targeted therapies.
Zhang, T., et al. (2020). "Covalent targeting of remote cysteine residues to develop CDK7 inhibitors." Journal of Medicinal Chemistry.
Context: Structural biology and optimiz
Chemical Probes Portal. "YKL-01-116 Profile."
Context: Verified selectivity data and recommended usage concentr
Application Note: Monitoring CDK1/2 Phosphorylation Dynamics Following CDK7 Inhibition with YKL-01-116
Executive Summary & Mechanistic Rationale YKL-01-116 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7, functioning as the CDK-Activating Kinase (CAK), is the master regulator required to activate downstr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
YKL-01-116 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7, functioning as the CDK-Activating Kinase (CAK), is the master regulator required to activate downstream cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) by phosphorylating their T-loop threonine residues.[1]
While many standard Western blot protocols for "p-CDK1" target the inhibitory Tyr15 site (associated with G2/M arrest), assessing the efficacy of YKL-01-116 requires monitoring the Thr161 (CDK1) and Thr160 (CDK2) sites. Successful target engagement by YKL-01-116 results in a loss of these activating phosphorylation events, preventing cell cycle progression.
Core Mechanism: The CAK Cascade
The following diagram illustrates the specific node (CDK7) targeted by YKL-01-116 and the downstream consequences on CDK1/2 phosphorylation status.
Caption: YKL-01-116 covalently binds Cys312 of CDK7, blocking CAK activity and preventing T-loop phosphorylation of CDK1/2.
Experimental Design & Controls
To validate YKL-01-116 activity, you must distinguish between mechanism-based markers (T-loop) and phenotypic markers (Tyr15).
A. Treatment Conditions[2][3][4][5]
Dose Range: 0.1 µM – 10 µM (YKL-01-116 is less potent than the optimized probe YKL-5-124; dose titration is essential).
Time Course:
Early (2–6 hours): Detects direct loss of CAK activity (p-Thr161/160 decrease).
Late (24 hours): Detects cell cycle arrest (changes in total CDK levels or p-Tyr15 accumulation).
B. Critical Controls
Control Type
Reagent
Purpose
Expected Outcome
Negative
DMSO (0.1%)
Baseline CAK activity
High p-CDK1(Thr161) / p-CDK2(Thr160)
Positive (Ref)
YKL-5-124 (100 nM)
Validated CDK7 inhibition
Complete loss of p-CDK1/2 T-loop signal
Loading
Vinculin / GAPDH
Normalization
Equal bands across lanes
Total Protein
Total CDK1 / CDK2
Verify protein stability
Levels may remain stable initially, then drop if apoptosis occurs
Optimized Western Blot Protocol
Phase 1: Sample Preparation (Lysis)
Critical: Phosphorylation at Thr160/161 is highly labile. Standard RIPA buffers are often insufficient without aggressive phosphatase inhibition.
Harvest: Wash cells 2x with ice-cold PBS. Remove all PBS residue.
Detection: ECL Prime or SuperSignal West Dura (High sensitivity substrate required for p-Thr161).
Data Interpretation & Troubleshooting
Expected Results
Upon effective inhibition of CDK7 by YKL-01-116:
p-CDK1 (Thr161) & p-CDK2 (Thr160): Signal intensity should decrease dose-dependently.
Total CDK1/2: Should remain relatively constant in short treatments (<12h).
p-CDK1 (Tyr15): Results may vary.
Decrease: If cells are arrested in G1 (before CDK1 is expressed/phosphorylated).
Increase: If cells arrest in G2 due to incomplete CDK7 inhibition or off-target effects.
Troubleshooting Guide
Issue
Probable Cause
Solution
No p-Thr161 Signal
Phosphatase activity in lysate.
Increase NaF to 50mM; ensure lysis is strictly at 4°C.
High Background
Milk used for blocking.
Switch to 5% BSA for all blocking and antibody steps.
Band Shift
Phosphorylation changes mobility.
p-CDK1 often migrates slightly faster/slower than total. Use total antibody on the same blot (strip/reprobe) to confirm alignment.
No Effect of Drug
YKL-01-116 degradation.
This compound is less stable than YKL-5-124. Use fresh aliquots; avoid freeze-thaw cycles. Verify with Pol II Ser5/7 blot (another CDK7 substrate).[3]
References
Kalan, S., et al. (2017). "A CDK7-selective inhibitor, YKL-5-124, reveals a requirement for CDK7 in cell cycle progression and transcription."[4] Cell Reports, 21(2), 467-481.[5] (Note: Describes the YKL series development including YKL-01-116).
Larochelle, S., et al. (2007). "Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II." Nature, 445(7130), 924–928. (Mechanistic grounding for CDK7 as CAK).
Cell Signaling Technology. "Phospho-cdc2 (Thr161) Antibody Protocol." (Standard industry protocol for T-loop detection).
Olson, C. M., et al. (2019). "Development of a selective CDK7 covalent inhibitor reveals predominant cell-cycle phenotype."[1] Cell Chemical Biology, 26(6), 792-803. (Comparison of YKL-01-116 and YKL-5-124).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mechanistic Dissection of CDK7 Dependency using YKL-01-116
Abstract & Core Directive
YKL-01-116 is a highly selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike first-generation inhibitors (e.g., THZ1) which promiscuously target CDK12 and CDK13, YKL-01-116 specifically targets Cysteine 312 (Cys312) of CDK7. This specificity makes it the premier chemical probe for distinguishing CDK7-driven transcriptional addiction from general kinase inhibition in cancer models.
Primary Application: This guide details the use of YKL-01-116 to validate CDK7 dependency in transcriptional-addicted cancers (e.g., T-cell Acute Lymphoblastic Leukemia [T-ALL], MYC-driven neuroblastoma, and Small Cell Lung Cancer).
CRITICAL DISAMBIGUATION: Do not confuse YKL-01-116 (CDK7 Inhibitor) with YKL-05-099 (SIK Inhibitor) or YKL-06-061 . While all originate from the Gray Lab (Dana-Farber) and share the "YKL" prefix, their targets and biological effects are distinct. This protocol focuses strictly on CDK7 inhibition.
Mechanistic Basis: The CDK7-Transcription Axis
CDK7 functions as the catalytic core of the CDK-Activating Kinase (CAK) complex and the TFIIH transcription factor. It regulates the cell cycle (by activating CDK1/2) and gene transcription (by phosphorylating the C-terminal domain [CTD] of RNA Polymerase II).
Mechanism of Action:
YKL-01-116 binds covalently to a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7. This irreversible binding prevents the phosphorylation of Pol II at Serine 5 (Ser5) and Serine 7 (Ser7), leading to the transcriptional collapse of super-enhancer-driven oncogenes (e.g., MYC, RUNX1, TAL1).
Diagram 1: CDK7 Signaling & YKL-01-116 Inhibition
Caption: YKL-01-116 covalently binds CDK7, blocking Pol II CTD phosphorylation and downstream oncogene transcription.
Experimental Protocols
Protocol A: Validation of Target Engagement (In Vitro)
Objective: Confirm YKL-01-116 has physically engaged CDK7 and inhibited its kinase activity in cell culture.
Model: Jurkat (T-ALL) or HCT116 (Colorectal).
Reagents:
YKL-01-116 (Stock: 10 mM in DMSO). Store at -80°C.
Antibodies: Anti-CDK7, Anti-Pol II (Total), Anti-Pol II pSer5 (Critical readout), Anti-Pol II pSer2 (Control - CDK9 dependent).
Step-by-Step Methodology:
Cell Seeding: Seed Jurkat cells at
cells/mL in RPMI-1640 + 10% FBS. Allow 24h recovery.
Expert Tip: YKL-01-116 is less potent than THZ1. Expect cellular IC50s in the 100–500 nM range for phenotypic effects, though biochemical IC50 is ~7.6 nM.
Incubation: Incubate for 4 hours . (Short incubation detects direct kinase inhibition; >24h detects apoptosis).
Lysis: Harvest cells. Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors (Essential to preserve pSer5 signal).
Western Blot Analysis:
Load 30 µg protein/lane.
Primary Readout: Look for dose-dependent loss of Pol II pSer5 .
Specificity Check: Pol II pSer2 levels should remain relatively stable at low doses (as pSer2 is driven by CDK9).
Target Engagement Check: If available, use a biotinylated-YKL probe for a pull-down assay, or monitor the CDK7 band shift (covalent binding can sometimes alter migration).
Protocol B: The "Washout" Assay (Demonstrating Irreversibility)
Objective: Prove that YKL-01-116 binds covalently (irreversibly), distinguishing it from reversible inhibitors.
Workflow:
Pulse: Treat cells with 500 nM YKL-01-116 for 1 hour.
Wash: Wash cells
with large volumes of warm PBS to remove free compound.
Recovery: Resuspend cells in fresh, drug-free media.
Timepoints: Harvest cells at 0h, 2h, 4h, and 8h post-washout.
Readout: Western blot for Pol II pSer5.
Result: If binding is covalent, pSer5 levels will remain suppressed even after washout because the enzyme is permanently inactivated. Reversible inhibitors would show rapid recovery of phosphorylation.
Data Summary & Reference Values
Table 1: Biochemical & Cellular Potency Profile
Target
IC50 (Biochemical)
Cellular Readout (Jurkat)
Specificity Note
CDK7
7.6 nM
~200 nM (GI50)
Primary Target (Covalent)
CDK12
> 1,000 nM
No Effect
Differentiator from THZ1
CDK13
> 1,000 nM
No Effect
Differentiator from THZ1
CDK9
> 1,000 nM
Minimal Effect
Reversible off-target at high µM
Table 2: Recommended Dosing for Models
Application
Concentration
Duration
Endpoint
Target Validation
100 - 500 nM
4 - 6 Hours
Western Blot (pSer5)
Cell Cycle Arrest
500 nM - 1 µM
24 Hours
FACS (G1 increase)
Apoptosis
1 µM
48 - 72 Hours
Annexin V / Caspase-3
In Vivo Considerations (Transition to YKL-5-124)
Critical Note: YKL-01-116 is primarily a chemical probe for in vitro use .
While it validates the target, it possesses suboptimal pharmacokinetic (PK) properties for sustained in vivo tumor suppression compared to optimized analogs.
Why? YKL-01-116 has moderate metabolic stability.
The Solution: For mouse xenograft studies (e.g., cell line derived xenografts of HCT116 or patient-derived xenografts of SCLC), researchers should utilize YKL-5-124 .
Bridging Experiment: Use YKL-01-116 in vitro to prove your cancer model is sensitive to selective CDK7 inhibition. Once confirmed, switch to YKL-5-124 for the animal cohort.
Diagram 2: Experimental Workflow Strategy
Caption: Strategic workflow using YKL-01-116 for validation before in vivo escalation.
Expert Tips & Troubleshooting
Solubility: YKL-01-116 is hydrophobic. Dissolve in 100% DMSO to 10 mM. Avoid freeze-thaw cycles more than 3 times; aliquot into single-use vials.
Off-Target Effects: At concentrations >2 µM, YKL-01-116 may lose specificity and inhibit other kinases (e.g., CDK2). Always perform a dose-titration; if the phenotype only appears at 5 µM, it is likely not CDK7-specific.
Control Compound: Use THZ1 as a positive control (pan-CDK7/12/13) to compare potency. If THZ1 kills cells but YKL-01-116 does not, the cancer is likely dependent on CDK12/13, not CDK7.
References
Olson, C. M., et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype."[1] Cell Chemical Biology, 26(6), 792-803.
Key Paper: Describes the development of YKL-01-116 and its optimized analog YKL-5-124.
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511, 616–620.
Context: Establishes the paradigm of covalent CDK7 inhibition (THZ1) which led to the specific YKL series.
Chemical Probes Portal. "YKL-01-116 Probe Characterization."
Author: BenchChem Technical Support Team. Date: February 2026
Answering your questions about the off-target effects of YKL-01-116 in cells.
Welcome to the technical support resource for YKL-01-116. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this covalent inhibitor in cellular experiments. As a potent, cysteine-reactive compound, understanding its polypharmacology is critical for accurate data interpretation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of YKL-01-116?
YKL-01-116 is a covalent inhibitor designed to target Cyclin-Dependent Kinase 7 (CDK7). It forms an irreversible bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][2] CDK7 is a critical kinase with a dual role: it acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs like CDK1 and CDK2 to regulate the cell cycle, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II to control transcription.[1][3]
Q2: I'm aware of its on-target activity. What are the known significant off-targets of YKL-01-116?
While developed as a CDK7 inhibitor, YKL-01-116 demonstrates potent inhibitory activity against several other kinases, a phenomenon common with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[4] Biochemical assays and cellular profiling have identified several potent off-targets. It is crucial to be aware of these when designing experiments and interpreting results, as they can lead to complex or misleading phenotypes.[5][6]
The table below summarizes key in vitro profiling data.
Target
IC50 (nM)
Target Family
Potential Biological Implication
CDK7 (On-Target)
7.6
CDK
Transcription & Cell Cycle Control
SRC
3.9
SRC Family Kinase
Cell Adhesion, Growth, Migration
PRKCQ (PKC-theta)
4.9
Protein Kinase C
T-cell Activation, Signaling
FGR
5.1
SRC Family Kinase
Innate Immune Response
CHK2
7.4
Checkpoint Kinase
DNA Damage Response
RET
63.5
Receptor Tyrosine Kinase
Cell Growth, Differentiation
HIPK4
178
Homeodomain-Interacting Protein Kinase
Cellular Stress Response
CDK2
1,100
CDK
Cell Cycle Control
CDK9
> 1,000
CDK
Transcriptional Control
Data sourced from in vitro biochemical assays.[2] Cellular potency (IC50) may vary depending on cell type, membrane permeability, and intracellular ATP concentrations.
Q3: How does the covalent, irreversible mechanism of YKL-01-116 influence the interpretation of its effects?
The irreversible nature of YKL-01-116 means that once it binds to its target (both on- and off-targets), the kinase is permanently inactivated. This has two major implications:
Duration of Effect: Unlike reversible inhibitors, the inhibitory effect persists even after the compound is washed out from the cell culture media. The cell must synthesize new protein to restore kinase activity. This makes "washout" experiments challenging for distinguishing on- versus off-target effects.
Cumulative Occupancy: At a given concentration, the inhibitor will continue to engage available targets over time, leading to a time-dependent increase in target inactivation.[1] This is why you may observe stronger phenotypes with longer incubation times, which could be due to the engagement of weaker, yet still relevant, off-targets.
Troubleshooting Guide: Phenotypes & Validation
This section addresses specific experimental challenges and provides workflows to dissect the on- and off-target contributions of YKL-01-116 to your observed cellular phenotype.
Scenario 1: Unexpected Cytotoxicity
Question: I'm observing significant cell death at concentrations where I expect specific CDK7 inhibition. Is this toxicity an off-target effect?
This is a common and critical question. The potent inhibition of kinases like SRC and CHK2 could certainly contribute to toxicity.[2] Distinguishing on-target vs. off-target cytotoxicity requires a multi-step validation approach.
Answer and Troubleshooting Steps:
Confirm Target Engagement at Non-Toxic Doses: First, determine the concentration at which YKL-01-116 engages CDK7 in your cells without causing widespread death. The ideal method for this is the Cellular Thermal Shift Assay (CETSA), which directly measures target binding in intact cells.[7] Alternatively, you can perform a dose-response Western blot for a downstream marker of CDK7 activity, such as phospho-CDK2 (T160), to establish a biological IC50 for target engagement.[1]
Compare Potency Curves: Generate two parallel dose-response curves: one for cytotoxicity (e.g., using a CellTiter-Glo® assay) and one for CDK7 target engagement (from step 1). A significant rightward shift in the cytotoxicity curve compared to the target engagement curve suggests that cell death may be driven by off-target effects that require higher concentrations.[7]
Gold-Standard Genetic Validation: The definitive experiment is to use a cell line where CDK7 has been knocked out or mutated.
CRISPR/Cas9 Knockout: Generate a CDK7 knockout cell line.[7][8][9] If these cells are still sensitive to YKL-01-116-induced cytotoxicity, the effect is definitively off-target.
Resistant Mutant Rescue: Express a version of CDK7 where the covalent binding site is mutated (Cys312Ser).[1][2] If the expression of this resistant mutant fails to rescue the cells from the cytotoxic phenotype, the effect is off-target.
Caption: The Wnt pathway is complex and can be modulated by off-target kinases.
Protocols for Critical Validation Experiments
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of YKL-01-116 to its intracellular target (e.g., CDK7) in intact cells by measuring changes in protein thermal stability.
Methodology:
Cell Culture and Treatment: Culture HCT116 or your cells of interest to ~80% confluency. Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or varying concentrations of YKL-01-116 (e.g., 10 nM to 10 µM) for 1-2 hours at 37°C.
Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
Heating Gradient: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Western Blot Analysis: Carefully collect the supernatants (containing soluble protein) and analyze the amount of soluble CDK7 remaining by Western blotting. Use an antibody specific for total CDK7.
Data Analysis: Plot the band intensity of soluble CDK7 against the temperature for both vehicle and YKL-01-116-treated samples. A rightward shift in the melting curve in the presence of YKL-01-116 indicates target stabilization upon binding.
[7]
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation
Objective: To genetically validate whether an observed phenotype is dependent on the intended target (CDK7).
Methodology:
gRNA Design and Cloning: Design and validate two or more guide RNAs (gRNAs) targeting an early exon of the CDK7 gene to induce frameshift mutations. [10]Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
Transfection/Transduction: Deliver the Cas9/gRNA plasmid into your host cell line (e.g., HCT116) via transfection or lentiviral transduction.
Selection and Clonal Isolation: Select for successfully transduced/transfected cells (e.g., using puromycin). Isolate single-cell clones by limiting dilution.
Knockout Validation: Expand the clones and validate CDK7 knockout at both the genomic level (sequencing of the target locus) and the protein level (Western blot). A complete absence of the CDK7 protein band is required.
Phenotypic Assay: Treat both the parental (wild-type) cell line and the validated CDK7 knockout cell line with a dose range of YKL-01-116.
Data Analysis:
On-Target Effect: The phenotype (e.g., cytotoxicity, Wnt inhibition) observed in the parental cells will be significantly diminished or completely absent in the knockout cells.
Off-Target Effect: The phenotype will persist in the knockout cells, demonstrating that it is independent of CDK7.
[7]
References
Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. Retrieved from [Link]
Vasta, J. D., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Retrieved from [Link]
Lin, A., & Vitkup, D. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]
Gray Lab. (n.d.). YKL-1-116. Retrieved from [Link]
Zhang, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
Zhang, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC. Retrieved from [Link]
Hsieh, Y-W., et al. (2010). Involvement of YC-1 in extracellular signal-regulated kinase action in rat cremasteric muscle. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
CD Biosynsis. (n.d.). MLKL Knockout cell line (HCT 116). Retrieved from [Link]
Garanina, A. S., et al. (2021). Off-target effects of base editors: what we know and how we can reduce it. PubMed. Retrieved from [Link]
Johansen, J. S., et al. (2013). YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients?. PMC. Retrieved from [Link]
Warchoł, M., et al. (2025). Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells. PLOS ONE. Retrieved from [Link]
Onodera, T., et al. (2024). Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2. PubMed. Retrieved from [Link]
Ricci, C. G., et al. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. Retrieved from [Link]
Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. PubMed. Retrieved from [Link]
Novellasdemunt, L., et al. (2015). Wnt/β Catenin-Mediated Signaling Commonly Altered in Colorectal Cancer. In: Verma, A. (eds) Cancer Genomics. Methods in Molecular Biology, vol 1286. Humana Press, New York, NY. Retrieved from [Link]
CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Mɗdina, M. A., & Rotciv, L. (2020). The Wnt Signalling Pathway: A Tailored Target in Cancer. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of WNT-signaling in HT-29 and HCT-116 cells. Retrieved from [Link]
de Iongh, M., et al. (2015). Chronic chemotherapeutic stress promotes evolution of stemness and WNT/beta-catenin signaling in colorectal cancer cells: implications for clinical use of WNT-signaling inhibitors. Oncotarget. Retrieved from [Link]
Wang, Y., et al. (2017). NOTCH1 activates the Wnt/β-catenin signaling pathway in colon cancer. ScienceOpen. Retrieved from [Link]
Rockland Immunochemicals Inc. (n.d.). HCT-116 Whole Cell Lysate. Retrieved from [Link]
Welcome to the technical support hub for YKL-01-116 (also cited in literature as YKL-1-116 ).
As researchers, we often face a paradox with YKL-01-116: it is a covalent inhibitor designed to target CDK7. While it is significantly more selective than its predecessor THZ1 (which causes massive off-target toxicity via CDK12/13 inhibition), YKL-01-116 can still induce cytotoxicity in non-transformed cells if the experimental design ignores its unique kinetic properties.
The Core Problem: CDK7 is essential for two distinct machineries:
CAK (CDK-Activating Kinase): Drives the Cell Cycle.
TFIIH (Transcription Factor II H): Drives Transcription (Pol II CTD phosphorylation).
Non-cancerous cells generally tolerate transient CDK7 inhibition by entering a reversible cell-cycle arrest (cytostasis). However, prolonged exposure leads to "transcriptional famine," causing apoptosis (cytotoxicity).
The Solution: This guide focuses on exploiting the covalent nature of YKL-01-116 to decouple efficacy from toxicity using "Pulse-Washout" methodologies.
Module 1: The Mechanistic Basis of Toxicity (FAQ)
Q: Why are my control fibroblasts dying even at "selective" doses?A: You are likely maintaining continuous drug exposure.
YKL-01-116 binds covalently to the Cys312 residue of CDK7. Once the target is saturated, the drug remains bound until the protein is turned over (degraded and resynthesized). Any free drug remaining in the media after target saturation contributes only to off-target toxicity (e.g., weak reversible binding to other kinases) without increasing on-target efficacy.
Q: How does YKL-01-116 differ from THZ1 regarding toxicity?A: THZ1 inhibits CDK7, CDK12, and CDK13 with equal potency. Inhibition of CDK12/13 causes "short transcripts" and massive DNA damage, which is lethal to healthy cells. YKL-01-116 is highly selective for CDK7. In normal cells, selective CDK7 inhibition primarily causes G1 cell cycle arrest (cytostatic) rather than immediate apoptosis, provided the dose is titrated correctly.
Q: What is the "Therapeutic Window" in vitro?A: It is the delta between the concentration inducing G1 Arrest (desired in normal cells) and PARP Cleavage/Apoptosis (undesired). In cancer cells (e.g., MYC-driven), these two events happen at similar concentrations due to "transcriptional addiction." In normal cells, there is a gap you can exploit.
Protocol A: The Pulse-Washout Strategy (Gold Standard)
Use this protocol to minimize off-target toxicity while maintaining CDK7 inhibition.
The Logic: Since YKL-01-116 is irreversible, a short "pulse" is sufficient to label all available CDK7. Washing the drug away removes the reservoir that causes off-target effects.
Step
Action
Technical Note
1. Seeding
Seed non-cancerous cells (e.g., RPE-1, BJ Fibroblasts) at 60-70% confluency.
Crucial: Avoid low density. Healthy cells are more sensitive to stress when sparse.
2. Preparation
Prepare YKL-01-116 in fresh media. Do not use freeze-thawed working solutions.
YKL-01-116 is hydrophobic. Vortex vigorously.
3. Pulse
Treat cells for 2 to 6 hours (Optimization required).
4 hours is the standard starting point for covalent CDK7 engagement.
This removes unbound drug. The bound drug remains on CDK7.
5. Recovery
Incubate for 24-72 hours.
Monitor for cell cycle arrest (G1) vs. death.
Protocol B: Density-Dependent Dosing
Issue: "My cells are detaching after 24 hours."
The Fix: Healthy cells often enter a quiescent state (G0) at high confluency, reducing their dependency on CDK7 for cell cycle progression.
Recommendation: If using non-cancerous controls, plate them at high density (near confluency) . They will naturally be more resistant to CDK7 inhibition than rapidly dividing cancer cells.
Data Output:
Sparse cells + YKL-01-116 = High Apoptosis (Caspase 3/7 High).
Confluent cells + YKL-01-116 = High Viability (Caspase 3/7 Low).
Module 3: Visualization of Pathways & Workflows
Figure 1: Mechanism of Action & Toxicity Divergence
This diagram illustrates why YKL-01-116 is safer than pan-CDK inhibitors if dosing is controlled.
Caption: YKL-01-116 covalently inhibits CDK7. In normal cells, transient inhibition favors reversible G1 arrest over apoptosis, unlike sustained transcriptional blockade.
Figure 2: The Pulse-Washout Workflow
A visual guide to the "Hit-and-Run" experimental design.
Caption: The Pulse-Washout method minimizes exposure to unbound drug, reducing off-target toxicity while maintaining target engagement.
Module 4: Validation Data Summary
When validating that you have minimized toxicity, your data should look like the "Optimized" column below.
Readout
Standard Protocol (Continuous Exposure)
Optimized Protocol (Pulse-Washout)
Interpretation
PARP Cleavage (Western Blot)
High (Strong Band)
Low/Absent
High PARP cleavage indicates active apoptosis (toxicity).
Cell Cycle Profile (FACS)
Sub-G1 accumulation (Death)
G1 Arrest (Cytostasis)
G1 arrest confirms on-target CDK7 inhibition without killing the cell.
Pol II Ser5/7 Phos
Completely Ablated
Partial Recovery
Normal cells need some transcriptional activity to survive recovery.
Morphology
Rounding, detachment
Flat, adherent, non-dividing
Visual confirmation of health vs. stress.
References
Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype.[1] Cell Chemical Biology. (Describes the development of YKL-series inhibitors and the distinction between cell cycle and transcriptional effects).
Kalan, S., et al. (2017). Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors. Cell Reports.[2] (First description of YKL-1-116 and its selectivity profile compared to THZ1).
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. (Establishes the covalent mechanism of action at Cys312, fundamental to the washout strategy).
Zhang, Z., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell.[3] (Demonstrates the use of YKL compounds in vivo with manageable toxicity profiles).
Technical Support Center: YKL-01-116 A Guide to Interpreting and Troubleshooting Unexpected Experimental Results Welcome to the technical support guide for YKL-01-116. This document is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: YKL-01-116
A Guide to Interpreting and Troubleshooting Unexpected Experimental Results
Welcome to the technical support guide for YKL-01-116. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of YKL-01-116 in experimental settings. As a key precursor in the development of selective, covalent CDK7 inhibitors, understanding its specific characteristics is crucial for accurate data interpretation.
Introduction to YKL-01-116: Mechanism and Intended Use
YKL-01-116 is a research compound developed as part of a series of selective inhibitors for Cyclin-Dependent Kinase 7 (CDK7). It is a precursor to more optimized inhibitors like YKL-5-124.[1] Its mechanism of action is based on the covalent modification of a specific cysteine residue (Cys312) within the ATP-binding site of CDK7, leading to irreversible inhibition.[1]
CDK7 plays a dual role in cellular regulation:
Cell Cycle Progression: As a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2.[1]
Transcription Regulation: As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the initiation of transcription.[1][2]
It is important to note that early versions of this inhibitor series, such as YKL-1-116, were found to have good selectivity for CDK7 but exhibited only moderate potency and minimal anti-proliferative effects in initial cancer cell line screenings.[1] This is a critical consideration when designing experiments and interpreting results.
This section addresses common unexpected outcomes in a question-and-answer format. Each answer provides possible causes and a logical path toward a solution.
Question 1: I am not observing the expected anti-proliferative or cell cycle arrest phenotype with YKL-01-116.
This is the most common query and can stem from several factors, ranging from the compound's intrinsic properties to the specifics of the experimental system.
Possible Cause 1: Moderate Intrinsic Potency
Explanation: As documented during its development, YKL-01-116 (as YKL-1-116) has moderate biological activity and may produce only subtle anti-proliferative effects.[1] Your expectations might be calibrated for more potent, later-generation inhibitors.
Troubleshooting Steps:
Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., from 100 nM to 50 µM) to determine the IC50 in your specific cell line. It is crucial not to rely on a single concentration.[3]
Increase Incubation Time: Covalent inhibitors can exhibit time-dependent inhibition. An initial lack of effect might be overcome with longer exposure times (e.g., 48, 72, or 96 hours).
Use a Positive Control: Benchmark your results against a well-characterized, potent CDK7 inhibitor (like THZ1 or YKL-5-124) or another transcription inhibitor (like SNS-032) to ensure your assay system is responsive.[1][2]
Possible Cause 2: Low or Absent Target Expression
Explanation: The effect of YKL-01-116 is entirely dependent on the presence of its target, CDK7. Different cell lines express varying levels of CDK7.
Troubleshooting Steps:
Verify CDK7 Expression: Confirm that your cell line of interest expresses CDK7 at the protein level using Western Blot or proteomics.
Check for Target Mutations: Although rare for CDK7, mutations in the ATP-binding pocket, particularly at the Cys312 residue, would render the compound ineffective.[1] Sequencing of the CDK7 gene in your cell line may be necessary for definitive confirmation if other troubleshooting steps fail.
Possible Cause 3: Compound Integrity and Solubility
Explanation: Small molecules can degrade with improper storage or be poorly soluble in aqueous cell culture media, preventing them from reaching their intracellular target.[4]
Troubleshooting Steps:
Confirm Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into media. Visually inspect for any precipitation.
Prepare Fresh Stock Solutions: Avoid using old stock solutions or those that have undergone numerous freeze-thaw cycles.[5]
Include a Vehicle Control: Always treat a set of cells with the same concentration of the vehicle (e.g., 0.1% DMSO) to rule out any solvent-induced effects.
Question 2: I am observing high levels of cytotoxicity at concentrations where I don't see a specific on-target effect.
Possible Cause 1: Off-Target Effects
Explanation: While the pyrrolopyrazole core of YKL-01-116 was designed for CDK7 selectivity, at higher concentrations, all kinase inhibitors risk interacting with other kinases or cellular targets, leading to non-specific toxicity.[6][7] The parent series for YKL-01-116 was derived from a PAK4 inhibitor, suggesting potential cross-reactivity.[1]
Troubleshooting Steps:
Lower the Concentration: The primary strategy is to use the lowest effective concentration possible. This reinforces the need for a careful dose-response analysis.[3]
Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype by using an inhibitor with a different chemical scaffold that also targets CDK7. If the phenotype is the same, it is more likely to be an on-target effect.
Genetic Validation: The most rigorous approach is to use siRNA or CRISPR/Cas9 to knock down or knock out CDK7. If the phenotype of genetic depletion matches the phenotype of YKL-01-116 treatment, it strongly supports an on-target mechanism.[4]
Possible Cause 2: Covalent Reactivity
Explanation: YKL-01-116 contains a reactive "warhead" designed to bind to cysteine.[1] This moiety can potentially react with other accessible and highly nucleophilic cysteines on other proteins, leading to off-target effects and cytotoxicity.
Troubleshooting Steps:
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells. A successful engagement of CDK7 by YKL-01-116 should lead to its thermal stabilization.[4]
Proteomic Profiling: Advanced techniques like chemical proteomics can identify the full spectrum of proteins that YKL-01-116 covalently binds to within the cell, providing a map of on- and off-target interactions.
Question 3: My results are inconsistent between experiments.
Possible Cause 1: Experimental Variability
Explanation: Inconsistent results often arise from minor, un-tracked variations in experimental conditions.
Troubleshooting Steps:
Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent for every experiment.
Control for Assay Timing: For time-dependent inhibitors, precise timing of compound addition and assay readout is critical.
Pipetting Accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations in the final compound concentration. Calibrate your pipettes regularly.
Possible Cause 2: Compound Stability in Media
Explanation: The compound may not be stable over long incubation periods in aqueous, serum-containing media. It could be metabolized by cells or react with media components.
Troubleshooting Steps:
Reduce Incubation Time or Replenish Compound: If stability is a concern, try shorter-term endpoint assays or replenish the media with fresh compound every 24-48 hours.
Consult Literature: Check for stability data on similar chemical scaffolds.
Key Experimental Workflows & Data Interpretation
Workflow 1: Validating On-Target Activity of YKL-01-116
This workflow provides a logical sequence to confirm that an observed phenotype is due to the inhibition of CDK7.
Caption: A logical workflow for validating on-target effects of YKL-01-116.
Data Summary Table
The following table summarizes the known properties and recommended starting points for YKL-01-116 and related compounds.
Protocol 1: Western Blot for CDK7 Target Modulation
Objective: To determine if YKL-01-116 treatment inhibits the kinase activity of the CDK7-containing CAK complex in cells by measuring the phosphorylation of downstream targets CDK1 and CDK2.
Methodology:
Cell Seeding: Plate your cells of interest at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.
Compound Treatment: Treat cells with a range of YKL-01-116 concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control inhibitor if available.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
Phospho-CDK1 (Thr161)
Total CDK1
Phospho-CDK2 (Thr160)
Total CDK2
GAPDH or β-Actin (as a loading control)
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize bands using an ECL substrate and an imaging system.
Analysis: A successful on-target effect of YKL-01-116 should result in a dose-dependent decrease in the phosphorylation of CDK1 and CDK2, with minimal change in the total protein levels of these kinases.
CDK7 Signaling Pathway Diagram
Caption: The dual role of CDK7 in cell cycle and transcription, and its inhibition by YKL-01-116.
References
Olson, C. M., Liang, Y., Leggett, A., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. [Link]
Gray Lab. YKL-1-116 Data Sheet. Gray Lab Website. [Link]
Bensaude, O. (2011). Inhibiting eukaryotic transcription: A new means to kill cancer cells? Transcription. [Link]
Damaraju, V. L., et al. (2015). Interactions of Multitargeted Kinase Inhibitors and Nucleoside Drugs: Achilles Heel of Combination Therapy? Molecular Cancer Therapeutics. [Link]
Roskoski, R. Jr. (2019). Kinase Inhibitors: the Reality Behind the Success. Clinical Pharmacology & Therapeutics. [Link]
Dong, H., & O'Brien, T. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
Chen, J., & Tyml, K. (2010). Involvement of YC-1 in extracellular signal-regulated kinase action in rat cremasteric muscle. Journal of Pharmacy and Pharmacology. [Link]
Johansen, J. S., et al. (2013). YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients? Cancers. [Link]
Shao, R., et al. (2009). YKL-40, a secreted glycoprotein, promotes tumor angiogenesis. Oncogene. [Link]
Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. [Link]
Pesta, M., et al. (2021). Upregulation of YKL-40 Promotes Metastatic Phenotype and Correlates with Poor Prognosis and Therapy Response in Patients with Colorectal Cancer. Cancers. [Link]
Technical Support Center: YKL-01-116 Resistance Mechanisms
Prepared by the Gemini Application Science Team Welcome to the technical support resource for researchers working with YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is designed to help...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for researchers working with YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is designed to help you troubleshoot common experimental challenges and investigate potential mechanisms of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is YKL-01-116 and what is its primary target?
YKL-01-116 is a research compound developed as part of a series of selective covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7).[1] It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][2]
Q2: What is the established mechanism of action for YKL-01-116?
CDK7 is a critical kinase with a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1]
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in initiating transcription.[3]
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell cycle.[1]
By irreversibly inhibiting CDK7, YKL-01-116 disrupts both of these processes. The inhibition of transcription leads to a rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1, which is a key driver of apoptosis in sensitive cancer cells.[3]
Figure 1. Mechanism of action of YKL-01-116.
PART 1: Troubleshooting Unexpected Experimental Outcomes
This section addresses common issues encountered during in vitro experiments that may suggest the presence of intrinsic or acquired resistance to YKL-01-116.
Scenario A: "My IC50 value for YKL-01-116 is significantly higher than the reported biochemical potency."
This is a frequent observation and can be the first indication of cellular resistance. While the biochemical IC50 for YKL-01-116 against CDK7 is in the low nanomolar range (7.6 nM), cellular IC50 values can vary widely due to numerous factors.[2]
Question 1: Have I ruled out technical issues with my cell viability assay?
Answer: Before investigating complex biological resistance, it's crucial to validate the assay itself. Inconsistent results can often stem from technical variability rather than true biological effects.[4]
Troubleshooting Steps & Key Considerations:
Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. Over- or under-seeding can dramatically alter drug response.[4][5] Create a growth curve for your specific cell line to determine the optimal density where cells do not become confluent by the assay endpoint.
Verify Reagent Stability: Prepare fresh solutions of YKL-01-116 from a trusted stock. If using stored reagents, ensure they haven't undergone multiple freeze-thaw cycles.[4]
Minimize "Edge Effects": The outer wells of a microplate are prone to evaporation, leading to skewed results. Fill perimeter wells with sterile PBS or media and do not use them for experimental data points.[4]
Check for Assay Interference: Components in your media, like phenol red or high serum concentrations, can interfere with absorbance or fluorescence readings in assays like MTT or Calcein-AM.[4][6][7] Consider using a phenol red-free medium or performing the final assay steps in PBS.
Table 1. Quick Troubleshooting Guide for Cell Viability Assays.
Question 2: Could my cell line have intrinsic resistance mechanisms?
Answer: Yes. If you have ruled out technical issues, the high IC50 may be due to pre-existing cellular machinery that counteracts the drug's effect. The major mechanisms of drug resistance include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.[8]
Initial Investigative Steps:
Baseline Protein Expression: Use Western blotting to check the baseline expression levels of key proteins.
CDK7: Is the target expressed at normal levels?
ABC Transporters: Check for high baseline expression of P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2). These are common pumps that efflux drugs out of the cell.[8][9]
Anti-apoptotic Proteins: Assess levels of Mcl-1 and Bcl-xL. High basal levels may require more sustained CDK7 inhibition to trigger apoptosis.
Pharmacological Inhibition: Co-treat cells with YKL-01-116 and a known inhibitor of an ABC transporter (e.g., Verapamil for P-gp). A significant drop in the IC50 of YKL-01-116 would strongly suggest that drug efflux is a primary resistance mechanism.
Scenario B: "My Western blot shows incomplete inhibition of downstream CDK7 targets (like p-RNAPII) even at high concentrations of YKL-01-116."
This finding points more directly toward a specific biological resistance mechanism, as it indicates the drug is not effectively inhibiting its target within the cell.
Question 1: Is the drug failing to reach its target?
Answer: This is a strong possibility. Even at high concentrations, intracellular drug levels may be insufficient due to robust drug efflux.
Experimental Workflow:
Confirm Efflux Pump Involvement: As described in Scenario A, use Western blot to check for P-gp/MDR1 or BCRP expression.
Perform RT-qPCR: Quantify the mRNA levels of ABCB1 and ABCG2 genes to see if they are highly expressed.[10]
Utilize Efflux Pump Inhibitors: Repeat the Western blot experiment for p-RNAPII, but pre-treat one set of cells with an efflux pump inhibitor before adding YKL-01-116. Restoration of p-RNAPII inhibition would confirm this mechanism.
Question 2: Is the CDK7 target itself altered?
Answer: This is a classic mechanism of resistance to targeted therapies, especially covalent inhibitors.[9] Since YKL-01-116 relies on binding to Cys312, a mutation at this site could render the drug ineffective.
Experimental Workflow:
Sequence the CDK7 Gene: Extract genomic DNA from your cell line. Use PCR to amplify the region of the CDK7 gene that codes for the ATP-binding pocket (specifically around Cys312).
Sanger Sequencing: Send the PCR product for Sanger sequencing to check for mutations. A Cys312Ser (Cysteine to Serine) mutation is a common finding for resistance to similar covalent CDK7 inhibitors and would completely abrogate YKL-01-116 binding.[1]
Question 3: Has the cell activated a compensatory "bypass" pathway?
Answer: Cancer cells can adapt to the inhibition of one pathway by upregulating a parallel survival pathway.[9][11] For kinase inhibitors, this often involves the activation of other receptor tyrosine kinases (RTKs) or downstream signaling cascades like PI3K/AKT or MAPK/ERK.
Experimental Workflow:
Phospho-Kinase Array: Use a commercial phospho-kinase antibody array to perform a broad screen. This will allow you to simultaneously assess the phosphorylation status of dozens of key signaling proteins and identify any that are hyper-activated in your cell line.
Targeted Western Blotting: Based on the array results or common resistance pathways, perform Western blots for key phosphorylated proteins such as p-AKT, p-ERK, p-STAT3, or p-MET.[11]
PART 2: Protocols for Investigating Resistance
This section provides detailed methodologies for researchers who have confirmed a resistant phenotype and wish to identify the underlying mechanism.
Protocol 1: Generating a YKL-01-116-Resistant Cell Line
This protocol describes the standard method for developing an acquired resistance model through continuous, dose-escalating drug exposure.[12][13]
Methodology:
Determine Initial Dosing: First, accurately determine the IC50 of YKL-01-116 in your parental (sensitive) cell line. The starting concentration for generating resistance should be around the IC20-IC30.[14]
Initial Exposure: Culture the parental cells in media containing the starting concentration of YKL-01-116.
Monitor and Passage: Initially, a large fraction of cells will die. The surviving cells are the sub-population that is more resistant. When these surviving cells repopulate the flask to ~70-80% confluency, passage them into a new flask with fresh, drug-containing media.
Dose Escalation: Once the cells are proliferating at a stable rate in the current drug concentration (typically after 2-3 passages), increase the YKL-01-116 concentration by 1.5 to 2.0-fold.[12]
Repeat: Continue this cycle of adaptation and dose escalation. This process is lengthy and can take 6-12 months.[15]
Characterization: At regular intervals (e.g., every 5 passages), freeze down stocks of the cells.[14] Periodically, test the IC50 of the resistant population and compare it to the parental line. A 3- to 10-fold increase in IC50 is considered a good indicator of resistance.[12]
Monoclonal Selection: Once a highly resistant polyclonal population is established, you can perform limiting dilution to isolate and expand monoclonal resistant cell lines.[14]
Protocol 2: Western Blot Analysis for Bypass Pathways and Target Engagement
Objective: To measure changes in protein expression and phosphorylation to assess target engagement and identify activated bypass pathways.
Methodology:
Sample Preparation:
Seed parental and resistant cells and grow to 70-80% confluency.
Treat cells with a dose-response of YKL-01-116 (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for a relevant time point (e.g., 6 or 24 hours).
Wash cells twice with ice-cold PBS.
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Load 15-20 µg of protein per lane onto a polyacrylamide gel.
Run the gel to separate proteins by size.
Transfer proteins to a PVDF or nitrocellulose membrane.[16]
Confirm successful transfer by staining the membrane with Ponceau S.[17]
Blocking and Antibody Incubation:
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Target Engagement: p-RNAPII (Ser2/5), Total RNAPII, CDK7
Apoptosis: Cleaved PARP, Mcl-1
Bypass Pathways: p-AKT, Total AKT, p-ERK, Total ERK
Loading Control: GAPDH, β-Actin
Detection:
Wash the membrane 3 times for 10 minutes each with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again 3 times for 10 minutes each with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[16]
Problem
Potential Cause
Recommended Solution
Reference
No Signal / Weak Signal
Inactive antibody; Insufficient protein load; Poor transfer.
Use a positive control lysate; Increase protein load; Check transfer with Ponceau S stain.
Table 2. Common Western Blot Troubleshooting Tips.
Protocol 3: RT-qPCR for ABC Transporter Gene Expression
Objective: To quantify the messenger RNA (mRNA) levels of drug efflux pumps, such as ABCB1 (MDR1).
Methodology:
RNA Extraction:
Culture parental and resistant cells to 70-80% confluency.
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
Assess RNA quantity and purity (A260/280 ratio should be ~2.0) using a spectrophotometer.[20]
cDNA Synthesis:
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[20]
qPCR Reaction:
Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:
SYBR Green Master Mix
Forward and Reverse Primers (for your gene of interest, e.g., ABCB1, and a housekeeping gene, e.g., GAPDH or ACTB)
cDNA template
Nuclease-free water
Include no-template controls (NTC) to check for contamination.
Thermal Cycling:
Run the plate on a real-time PCR machine with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10][21]
Include a melt curve analysis at the end to verify the specificity of the amplified product.[20]
Data Analysis:
Collect the cycle threshold (Ct) values for each sample.
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[20] This involves normalizing the Ct value of the target gene (ABCB1) to the Ct value of the housekeeping gene (GAPDH) and then comparing the normalized value in the resistant cells to that of the parental cells.
PART 3: Advanced Tools for Resistance Discovery
Using CRISPR Screens to Uncover Novel Resistance Mechanisms
For an unbiased, genome-wide approach to identifying resistance genes, CRISPR-Cas9 screens are an exceptionally powerful tool.[22][23] These screens can identify genes whose loss-of-function (CRISPRko/i) or gain-of-function (CRISPRa) confers resistance to YKL-01-116.[22][24]
Figure 2. General workflow for a pooled CRISPR knockout (CRISPRko) screen.
Workflow Summary:
Library Transduction: A pooled library of lentiviruses, each containing a unique single-guide RNA (sgRNA) targeting a specific gene, is used to infect the YKL-01-116-sensitive cancer cell line.
Selection & Baseline: After transduction, a baseline sample of cells is collected (T=0). The remaining population is split into a control group and a treatment group.
Drug Treatment: The treatment group is exposed to a lethal dose of YKL-01-116 for a prolonged period. The control group is cultured in parallel without the drug.
Harvest & Sequencing: Genomic DNA is extracted from the surviving cells in the treatment group and from the control group. The sgRNA sequences are amplified via PCR and quantified using next-generation sequencing (NGS).
Data Analysis: By comparing the sgRNA frequencies in the treated population versus the control population, genes that are enriched (or depleted) can be identified. An sgRNA that is highly enriched in the surviving population points to a gene whose knockout confers resistance.
Validation: Top "hits" from the screen must be validated individually to confirm their role in resistance.[25][26]
This powerful, unbiased approach can reveal both expected and completely novel mechanisms of resistance, providing new avenues for research and the development of combination therapies.[13][22]
References
Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC. (2023, April 7). National Institutes of Health.[Link]
CRISPR-based screens for drug discovery. (n.d.). The Scientist.[Link]
CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer. (2024, April 27). bioRxiv.[Link]
Application of CRISPR screen in mechanistic studies of tumor development, tumor drug resistance, and tumor immunotherapy. (2023, June 23). Frontiers.[Link]
CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (2022, April 11). Theranostics.[Link]
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025, August 12). National Institutes of Health.[Link]
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Sorger Lab.[Link]
Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC. National Institutes of Health.[Link]
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025, January 8). Crown Bioscience.[Link]
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025, August 5). Procell.[Link]
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.[Link]
WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. ResearchGate.[Link]
Western Blot Troubleshooting Guide. TotalLab.[Link]
Common Troubleshooting Tips for Western Blot Results. (2024, November 15). Boster Bio.[Link]
Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24). OAE Publishing.[Link]
Insights into qPCR: Protocol, Detection Methods, and Analysis. (2023, November 8). The Scientist.[Link]
Gene Expression Detection Assay for Cancer Clinical Use - PMC. National Institutes of Health.[Link]
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024, May 23). Exploration of Targeted Anti-tumor Therapy.[Link]
A Researcher's Guide to Validating Cellular Target Engagement of YKL-01-116
This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of YKL-01-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As drug development professionals know, verifying that a compound interacts with its intended target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action and therapeutic potential. For covalent inhibitors like YKL-01-116, which form a permanent bond with their target, this validation is not just crucial, it requires specialized approaches.[1]
YKL-01-116 acts by irreversibly binding to a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[2][3] This kinase is a critical component of both the cell cycle machinery and the general transcription factor TFIIH, making it a compelling target in oncology.[2] Therefore, robustly demonstrating that YKL-01-116 engages CDK7 in cells is the first step in linking its biochemical activity to a cellular phenotype.
This guide moves beyond simple protocol listings. It delves into the causality behind experimental choices, compares the strengths and limitations of each technique, and provides the foundational knowledge needed to design and execute self-validating experiments. We will explore three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics using competitive activity-based protein profiling (ABPP), and the live-cell NanoBRET® Target Engagement assay.
Cellular Thermal Shift Assay (CETSA): The Label-Free Standard
CETSA is a powerful method for verifying target engagement in a label-free manner, applicable to intact cells or tissue samples.[4] The core principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[4][5] This change in thermal stability is a direct proxy for target engagement.
The primary advantage of CETSA is that it requires no modification to the compound or the target protein, allowing for the assessment of engagement in a near-native physiological context.[6]
Experimental Logic & Workflow
The workflow involves treating intact cells with YKL-01-116, heating the cell suspension across a temperature gradient, lysing the cells, and separating the soluble protein fraction from the precipitated (denatured) proteins. The amount of soluble CDK7 remaining at each temperature is then quantified, typically by Western blot. In the presence of YKL-01-116, the CDK7 melting curve should shift to a higher temperature.
Caption: CETSA workflow for validating YKL-01-116 target engagement.
This format is particularly useful for determining the cellular potency (EC50) of a compound.
Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with a serial dilution of YKL-01-116 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.
Heating: Heat the cell suspensions at a single, predetermined temperature (the Tagg where ~50% of CDK7 precipitates without the drug) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
Lysis: Lyse the cells using 3-5 rapid freeze-thaw cycles in liquid nitrogen and a 25°C water bath.
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
Quantification: Carefully collect the supernatant. Quantify the amount of soluble CDK7 using a standard Western blot protocol with a validated anti-CDK7 antibody.
Data Analysis: Quantify band intensities from the Western blot. Plot the normalized soluble CDK7 fraction against the log of the YKL-01-116 concentration and fit the data to a dose-response curve to determine the EC50 value.
Chemoproteomics: Unbiased Profiling of Covalent Interactions
Chemoproteomics, specifically competitive Activity-Based Protein Profiling (ABPP), is an ideal method for validating covalent inhibitors.[7] This technique uses broad-spectrum covalent probes that react with a class of enzymes (e.g., kinases) to map their activity. By assessing how YKL-01-116 competes with the binding of such a probe, one can confirm its engagement with CDK7 and simultaneously assess its selectivity across the kinome.[8]
The power of this approach lies in its ability to confirm covalent modification and provide a proteome-wide selectivity profile in a single experiment.[7][9]
Experimental Logic & Workflow
The experiment involves pre-treating live cells with YKL-01-116, which will occupy the reactive Cys312 of CDK7. The cells are then lysed, and the proteome is treated with a broad-spectrum, alkyne-tagged kinase probe (e.g., a derivative of an ATP-competitive scaffold with a reactive warhead). This probe will label the active sites of kinases that were not blocked by YKL-01-116. Using click chemistry, a reporter tag (like biotin) is attached to the probe, allowing for the enrichment of labeled proteins. Mass spectrometry is then used to identify and quantify the proteins, revealing which targets were engaged by YKL-01-116.
Comparative Guide: In Vivo Efficacy of YKL-01-116 and Structural Derivatives
The following guide provides a comprehensive technical analysis of YKL-01-116 (also known as YKL-1-116), a selective covalent CDK7 inhibitor. It objectively compares the compound to its predecessor (THZ1 ) and its optimi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of YKL-01-116 (also known as YKL-1-116), a selective covalent CDK7 inhibitor. It objectively compares the compound to its predecessor (THZ1 ) and its optimized derivative (YKL-5-124 ), focusing on the evolution of selectivity and in vivo efficacy.
Executive Summary
YKL-01-116 represents a pivotal "second-generation" chemical probe in the development of transcriptional therapeutics. While the first-generation inhibitor, THZ1 , demonstrated that targeting Cyclin-Dependent Kinase 7 (CDK7) could potently suppress tumor growth, it suffered from "polypharmacology"—simultaneously inhibiting CDK12 and CDK13.
YKL-01-116 was engineered to decouple CDK7 inhibition from CDK12/13. However, while YKL-01-116 achieved in vitro selectivity, it is its optimized derivative, YKL-5-124 , that realized the class's full therapeutic potential in vivo. This guide details the structural evolution, selectivity profiles, and experimental efficacy of this compound series.
Quick Comparison Matrix
Feature
THZ1 (1st Gen)
YKL-01-116 (2nd Gen)
YKL-5-124 (3rd Gen / Optimized)
Primary Target
CDK7, CDK12, CDK13
CDK7 (Selective)
CDK7 (Highly Selective)
Mechanism
Covalent (Cys312)
Covalent (Cys312)
Covalent (Cys312)
CDK12/13 Activity
Potent Inhibition
Reduced Inhibition
No Activity (at < 1 µM)
In Vivo Efficacy
High (Broad toxicity)
Low / Not Determined (PK limits)
High (SCLC, Neuroblastoma)
Primary Utility
Broad transcriptional suppression
In vitro selectivity probe
In vivo efficacy & immune modulation
Chemical Biology & Mechanism of Action
All three compounds function as covalent inhibitors . They exploit a unique cysteine residue (Cys312 ) located outside the canonical ATP-binding pocket of CDK7. This allows for irreversible binding and sustained inhibition of the kinase, which is critical for:
CAK Activity: Activating other CDKs (CDK1, CDK2) to drive the cell cycle.
Transcriptional Initiation: Phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[1]
Structural Evolution
THZ1: Uses an acrylamide warhead on a flexible linker. The scaffold fits into CDK7, 12, and 13 due to structural homology.
YKL-01-116: Hybridizes the covalent warhead of THZ1 with the core structure of PF-3758309 (a PAK4 inhibitor scaffold).[2] This rigidification improves selectivity for CDK7 over CDK12/13.
YKL-5-124: Further optimization of the YKL-01-116 scaffold to maximize metabolic stability and solubility for animal studies.
Caption: Mechanism of Action. The inhibitor binds the ATP pocket and forms a covalent bond with Cys312, permanently deactivating CDK7.
In Vitro Selectivity Analysis
The defining feature of the YKL series is the progressive removal of "off-target" inhibition of CDK12 and CDK13. This is crucial because inhibiting CDK12/13 causes severe DNA damage and toxicity, whereas selective CDK7 inhibition induces cell cycle arrest and immune recognition.
Biochemical Potency (IC50 Values)
Data synthesized from Gray Lab (Stanford) and Kalan et al., Cell Reports 2017.
Kinase
THZ1 (nM)
YKL-01-116 (nM)
YKL-5-124 (nM)
CDK7
3.2
7.6
53.5
CDK12
15.8
> 100
> 10,000
CDK13
12.5
> 100
> 10,000
Selectivity Ratio
~5x
~15x
> 200x
Interpretation:
THZ1 is a "pan-transcriptional CDK inhibitor."
YKL-01-116 shows improved discrimination but retains some activity against closely related kinases.
YKL-5-124 is the first truly selective CDK7 inhibitor, sparing CDK12/13 entirely at relevant doses.
In Vivo Efficacy Comparison
While YKL-01-116 is an excellent in vitro probe, it lacks the pharmacokinetic (PK) properties required for robust in vivo tumor suppression. Consequently, YKL-5-124 is the derivative used for in vivo validation.
A. YKL-01-116: The In Vitro Tool
Status: No robust in vivo tumor growth inhibition data published.
Limitation: Moderate metabolic stability and solubility limits systemic exposure in mice.
Usage: Used primarily in cell culture to demonstrate that selective CDK7 inhibition (without CDK12/13 blockade) is sufficient to kill cancer cells via p53 activation.
B. YKL-5-124: The In Vivo Drug Candidate
Model: Small Cell Lung Cancer (SCLC) and MYCN-amplified Neuroblastoma xenografts.
Protocol:
Dose: 10 mg/kg via intraperitoneal (IP) injection.
Schedule: Daily or QOD (Every other day).
Duration: 21–30 days.
Key In Vivo Findings (YKL-5-124)
Tumor Growth Inhibition (TGI): Significant delay in tumor growth in "RPP" (Rb1/p53/p130 null) SCLC mouse models.
Survival Benefit: Extended median survival by ~30 days compared to vehicle.[3]
Immune Modulation: Unlike THZ1 (which is cytotoxic), YKL-5-124 triggers "genomic instability" that stimulates an immune response.
Result: Synergizes powerfully with Anti-PD-1 checkpoint blockade.
Toxicity: Well-tolerated with no significant weight loss (unlike THZ1, which often causes weight loss due to gut toxicity from CDK12/13 inhibition).
Caption: Divergent in vivo outcomes.[1][4] THZ1 drives toxicity via CDK12/13, while selective YKL-5-124 drives immune-mediated tumor clearance.
Experimental Protocols
To validate the efficacy of YKL-01-116 or YKL-5-124, the following protocols are standard in the field (e.g., Gray Lab, Dana-Farber).
Protocol A: KiNativ Target Engagement (In Situ)
Validates that the drug is hitting CDK7 inside the cell.[5]
Treatment: Treat cells (e.g., Jurkat or HCT116) with YKL-01-116 (1 µM) for 1 hour.
Lysis: Lyse cells; add Desthiobiotin-ATP probe (binds to uninhibited kinase ATP pockets).
Digestion: Trypsinize proteins into peptides.
Enrichment: Pull down biotinylated peptides (kinases not blocked by drug) using streptavidin.
Quantification: LC-MS/MS to quantify loss of CDK7 signal compared to DMSO control.
Success Criteria: >90% loss of CDK7 signal; minimal loss of CDK12/13 signal.
Protocol B: In Vivo Efficacy (YKL-5-124)
Since YKL-01-116 is not suitable for in vivo, use YKL-5-124.
Formulation: Dissolve YKL-5-124 in 10% DMSO + 10% HP-beta-cyclodextrin in saline.
Dosing: 10 mg/kg, Intraperitoneal (IP), Daily.
Monitoring: Measure tumor volume (caliper) and body weight 3x/week.
Endpoint: Tumor burden > 2000 mm³ or >15% weight loss.
References
Kalan, S., et al. (2017).[2] "Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors." Cell Reports, 21(2), 467-481. (Primary description of YKL-01-116).[5][1]
Olson, C. M., et al. (2019). "Pharmacological perturbation of CDK7 function with the selective inhibitor YKL-5-124."[6][7][8] Cell Chemical Biology, 26(6). (Description of optimized derivative YKL-5-124).
Zhang, H., et al. (2020). "CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer."[9] Cancer Cell, 37(1), 37-54. (In vivo efficacy of YKL-5-124).
Kwiatkowski, N., et al. (2014).[2] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][2] Nature, 511, 616–620. (Description of THZ1).
Chemical Probes Portal. "YKL-01-116 Probe Profile."
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of YKL-01-116
Senior Application Scientist Note: The following guide provides a comprehensive framework for the proper disposal of chemical waste, using a common laboratory solvent, N,N-Dimethylformamide (DMF) , as a detailed example....
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: The following guide provides a comprehensive framework for the proper disposal of chemical waste, using a common laboratory solvent, N,N-Dimethylformamide (DMF) , as a detailed example. The compound identifier "YKL-01-116" does not correspond to a publicly documented substance, indicating it is likely a proprietary research compound. Therefore, you must obtain the official Safety Data Sheet (SDS) for YKL-01-116 from the manufacturer. The SDS is the primary, legally mandated document that will provide specific hazard information and disposal requirements for this particular substance. This guide is designed to equip you with the principles and a robust workflow that you can adapt to the specific requirements outlined in the SDS for YKL-01-116.
The Foundational Principle: Hazard Identification and Waste Segregation
The cornerstone of safe chemical disposal is a thorough understanding of the substance's inherent hazards. This dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the universal standard for this.
For our example compound, DMF, the hazard profile is well-defined and serves as an excellent model for the type of information you must seek for YKL-01-116.
Table 1: GHS Hazard Classification for N,N-Dimethylformamide (DMF)
Hazard Class
Hazard Category
GHS Pictogram
Signal Word
Hazard Statement
Flammable Liquids
Category 3
🔥
Warning
H226: Flammable liquid and vapor
Acute Toxicity (Inhalation)
Category 4
❗
Warning
H332: Harmful if inhaled
Acute Toxicity (Dermal)
Category 4
❗
Warning
H312: Harmful in contact with skin
Eye Irritation
Category 2A
❗
Warning
H319: Causes serious eye irritation
Reproductive Toxicity
Category 1B
स्वास्थ्य खतरा
Danger
H360: May damage fertility or the unborn child
This data, typically found in Section 2 of the SDS, immediately informs our disposal strategy. The flammability and toxicity of DMF mean it cannot be disposed of via sanitary sewer systems. Furthermore, its status as a reproductive toxin necessitates stringent handling procedures to prevent exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and physical steps for the safe disposal of DMF waste. This workflow should be adapted based on the specific hazards of YKL-01-116.
Step 1: Waste Characterization and Segregation
The first critical step is to determine if the waste is "pure" DMF or a mixture.
Unused or "Pure" DMF: This is the original, uncontaminated product. It should be collected in its original container or a designated, compatible waste container.
Contaminated DMF: This includes reaction mixtures, solutions used for cleaning glassware, or any other process where DMF has been mixed with other substances. It is crucial to identify all contaminants, as they may alter the disposal requirements. For instance, mixing DMF with halogenated solvents would require it to be placed in a "halogenated organic waste" stream, which is often incinerated under different conditions than non-halogenated waste.
Causality: Improper segregation can lead to dangerous chemical reactions within the waste container (e.g., acid-base neutralization generating heat and pressure) or significantly increase the cost and complexity of disposal.
Step 2: Container Selection and Labeling
The choice of a waste container is dictated by chemical compatibility.
Material: For organic solvents like DMF, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using containers made of materials that DMF can degrade.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name(s) of the contents (e.g., "N,N-Dimethylformamide Waste")
The approximate percentage of each component if it is a mixture.
The relevant GHS hazard pictograms (🔥, ❗, स्वास्थ्य खतरा for DMF).
The date the waste was first added to the container.
Trustworthiness: Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who may handle the container, from lab personnel to waste disposal technicians.
Step 3: Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Containment: The container must be kept within a secondary containment bin to capture any potential leaks or spills.
Closure: The container must be securely capped at all times, except when waste is being added. This prevents the release of harmful vapors.
Diagram 1: Decision Workflow for DMF Waste Segregation
Caption: Decision-making process for segregating DMF-containing chemical waste.
Step 4: Final Disposal and Documentation
Once the waste container is full (typically around 80% capacity to allow for vapor expansion), it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves an online form or a tag attached to the container.
Maintain Records: Keep a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for tracking chemical usage and waste generation over time.
Authoritative Grounding: The entire process, from accumulation to disposal, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States. Adherence to these regulations is a matter of legal and ethical responsibility.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital. The response procedure is directly related to the volume and location of the spill.
Minor Spill (e.g., <100 mL in a chemical fume hood):
Alert personnel in the immediate area.
Ensure you are wearing appropriate PPE (lab coat, safety glasses, and chemically resistant gloves, such as nitrile).
Contain the spill with an absorbent material (spill pads or a universal absorbent).
Collect the contaminated absorbent material using tongs or a scoopula and place it in a sealed, labeled bag or container.
Dispose of the contaminated material as hazardous waste.
Clean the spill area with soap and water.
Major Spill (e.g., >100 mL or any spill outside a fume hood):
Evacuate the immediate area.
Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.
If safe to do so, close the laboratory door to contain vapors.
Do not attempt to clean up a large spill without specialized training and equipment.
Diagram 2: Emergency Response Workflow for a Chemical Spill
Caption: Differentiated response protocol for minor versus major chemical spills.
By internalizing these principles and adapting this framework to the specific guidance provided in the Safety Data Sheet for YKL-01-116, you will ensure a disposal process that is safe, compliant, and scientifically sound. Your commitment to these procedures is fundamental to building a culture of safety and responsibility within your laboratory.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: The National Academies Press
URL: [Link]
Title: Managing Your Hazardous Waste: A Guide for Small Businesses
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Laboratory Safety Guidance
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.